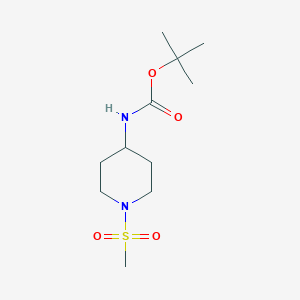

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1-methylsulfonylpiperidin-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)12-9-5-7-13(8-6-9)18(4,15)16/h9H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSNHVUSSUREGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649484 | |

| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287953-38-2 | |

| Record name | tert-Butyl [1-(methanesulfonyl)piperidin-4-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Comprehensive Guide to the Synthesis and Characterization of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

An In-depth Technical Guide for a Senior Application Scientist

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the synthesis and characterization of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, a key building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its functionalization allows for the precise modulation of physicochemical and pharmacological properties. This guide presents a robust and reproducible synthetic protocol, explains the underlying reaction mechanism, and details the analytical techniques required for comprehensive structural verification. By offering field-proven insights and a self-validating methodology, this paper serves as an essential resource for researchers utilizing this intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Intermediate

The compound this compound is a bifunctional molecule of significant interest in the synthesis of complex pharmaceutical agents. Its structure incorporates three key features:

-

A piperidine ring , a ubiquitous heterocyclic motif found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties.

-

A tert-butoxycarbonyl (Boc) protected amine at the C4 position, which allows for selective deprotection and subsequent derivatization.

-

A methylsulfonyl (mesyl) group on the piperidine nitrogen, which acts as a stable, polar functional group that can influence solubility and receptor binding interactions.

This strategic combination makes the title compound an invaluable intermediate for constructing libraries of novel compounds, particularly in the development of kinase inhibitors, GPCR modulators, and other targeted therapies.[1] This guide provides an authoritative, step-by-step methodology for its preparation and rigorous characterization.

Synthetic Strategy and Mechanistic Rationale

Retrosynthetic Approach and Choice of Precursors

The most logical and efficient synthetic route begins with a commercially available and highly versatile starting material: tert-butyl piperidin-4-ylcarbamate .[1][2][3] This precursor already contains the critical Boc-protected amine on the piperidine ring, simplifying the synthesis to a single, high-yielding transformation. The core task is the selective functionalization of the secondary amine of the piperidine ring.

The Sulfonylation Reaction: Core Transformation

The synthesis hinges on the formation of a sulfonamide bond. This is achieved through the reaction of the secondary amine in tert-butyl piperidin-4-ylcarbamate with an electrophilic sulfonylating agent, methanesulfonyl chloride (MsCl) . The reaction is typically performed in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ.

Overall Reaction Scheme:

Caption: Synthetic route to the target compound.

Mechanistic Insight: Nucleophilic Attack

The reaction proceeds via a classical nucleophilic substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of the piperidine ring attacks the highly electrophilic sulfur atom of methanesulfonyl chloride.

-

Chloride Displacement: This attack leads to the formation of a transient intermediate, which rapidly collapses by displacing the chloride ion, a good leaving group.

-

Deprotonation: The resulting positively charged nitrogen is deprotonated by the tertiary amine base (e.g., triethylamine), yielding the neutral sulfonamide product and the triethylammonium chloride salt.

The use of a base is critical; without it, the HCl byproduct would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high yield and purity.

Materials and Reagents

| Reagent | CAS Number | Purity | Supplier Example |

| tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | >97% | BroadPharm |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | >99% | Sigma-Aldrich |

| Triethylamine (TEA) | 121-44-8 | >99% | Sigma-Aldrich |

| Dichloromethane (DCM), Anhydrous | 75-09-2 | >99.8% | Sigma-Aldrich |

| Saturated Sodium Bicarbonate (aq.) | N/A | N/A | Lab Prepared |

| Brine (Saturated NaCl solution) | N/A | N/A | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | N/A | Sigma-Aldrich |

Step-by-Step Synthesis Workflow

The following diagram outlines the complete experimental procedure from reaction setup to product isolation.

Caption: Experimental workflow for synthesis and purification.

Detailed Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add tert-butyl piperidin-4-ylcarbamate (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the flask in an ice-water bath to 0°C with stirring.

-

Add triethylamine (1.2 eq.) to the solution.

-

Slowly add methanesulfonyl chloride (1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5°C.[4]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure title compound as a white solid. A yield of approximately 91% has been reported for this transformation.[5]

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound.

| Technique | Expected Result |

| ESI-MS (m/z) | 279.1 [M+H]⁺ |

| Molecular Weight | 278.37 g/mol |

| Molecular Formula | C₁₁H₂₂N₂O₄S |

The observation of a mass peak at m/z 279 in positive ion mode is a primary confirmation of successful synthesis.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The disappearance of the N-H stretch from the secondary piperidine amine and the appearance of strong S=O stretches are definitive indicators.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch (Carbamate) | ~3350 | Broad |

| C-H Stretch (Aliphatic) | 2970-2850 | Sharp |

| C=O Stretch (Carbamate) | ~1690 | Strong, Sharp |

| S=O Stretch (Asymmetric) | ~1340 | Strong, Sharp |

| S=O Stretch (Symmetric) | ~1160 | Strong, Sharp |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | br s | 1H | NH -Boc |

| ~3.75 | m | 1H | CH -NHBoc |

| ~3.65 | m | 2H | Piperidine CH ₂ (axial, adjacent to N) |

| ~2.80 | s | 3H | S-CH ₃ (Mesyl) |

| ~2.75 | m | 2H | Piperidine CH ₂ (equatorial, adj. to N) |

| ~1.95 | m | 2H | Piperidine CH ₂ (equatorial) |

| ~1.45 | s | 9H | C(CH ₃)₃ (Boc) |

| ~1.40 | m | 2H | Piperidine CH ₂ (axial) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C =O (Carbamate) |

| ~79.5 | C (CH₃)₃ (Boc) |

| ~48.0 | Piperidine C H₂ (adjacent to N) |

| ~46.5 | Piperidine C H-NHBoc |

| ~35.0 | S-C H₃ (Mesyl) |

| ~31.5 | Piperidine C H₂ |

| ~28.4 | C(C H₃)₃ (Boc) |

Practical Insights and Safety Considerations

-

Anhydrous Conditions: Methanesulfonyl chloride is highly reactive with water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reagent and ensure high yields.

-

Temperature Control: The initial addition of methanesulfonyl chloride is exothermic. Maintaining the temperature at 0°C is crucial to minimize the formation of potential side products.[4]

-

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Triethylamine is flammable and has a strong odor.

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound. The protocol is based on established chemical principles and provides a clear, step-by-step workflow suitable for implementation in a standard organic chemistry laboratory. The comprehensive characterization data supplied herein serves as an authoritative benchmark for verifying the identity and purity of the final product. By following this guide, researchers and drug development professionals can confidently produce this valuable intermediate for application in a wide range of synthetic programs.

References

- Vertex AI Search. (n.d.). Supporting Information.

- ChemicalBook. (n.d.). tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

- PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate.

- National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook.

- DiVA Portal. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation.

- ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate (secondary alcohol)?

- ChemBK. (2024). tert-Butyl (1-(methylsulfonyl)-piperidin-4-yl)carbamate.

- Ambeed.com. (n.d.). 73874-95-0 | 4-Boc-Aminopiperidine.

- ResearchGate. (2021). Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate.

- PubChem. (n.d.). 4-(N-Boc-amino)piperidine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Breakthroughs: Tert-butyl N-piperidin-4-ylcarbamate in Research and Development.

- BroadPharm. (n.d.). tert-butyl piperidin-4-ylcarbamate, 73874-95-0.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(N-Boc-amino)piperidine | C10H20N2O2 | CID 723833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Derivatives

For Immediate Release

[City, State] – [Date] – In the intricate landscape of modern drug discovery, the precise understanding of a compound's mechanism of action is paramount to its successful development and clinical application. This technical guide delves into the molecular intricacies of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate derivatives, a chemical scaffold of burgeoning interest in medicinal chemistry. Synthesizing current research and field-proven insights, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. The primary focus will be on the well-established role of these derivatives as inhibitors of Cyclin-Dependent Kinases (CDKs), a critical family of enzymes in cell cycle regulation and a prominent target in oncology.

Introduction: The Piperidine Scaffold in Drug Design

The piperidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an ideal scaffold for interacting with biological targets.[1] The incorporation of a carbamate group, such as the tert-butoxycarbonyl (Boc) protecting group, offers a versatile handle for synthetic modifications while also influencing the molecule's physicochemical properties.[2][3]

The subject of this guide, the this compound core, introduces a key feature: a methylsulfonyl group attached to the piperidine nitrogen. This functional group significantly impacts the molecule's polarity, solubility, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic profile.[4][5] While derivatives of the broader piperidine carbamate class have been investigated for a range of biological activities, including inhibition of Acetylcholinesterase (AChE), β-Secretase 1 (BACE1), and the NLRP3 inflammasome, the most clearly elucidated mechanism for derivatives containing the specific 1-methylsulfonyl moiety is the inhibition of Cyclin-Dependent Kinases.[2]

The Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

The hallmark of many cancers is the dysregulation of the cell cycle, leading to uncontrolled cellular proliferation.[6] Cyclin-Dependent Kinases are a family of serine/threonine kinases that act as the master regulators of cell cycle progression.[7] Consequently, the inhibition of CDKs has emerged as a promising therapeutic strategy in oncology.[8]

Derivatives of this compound have been identified as potent inhibitors of CDKs, most notably CDK2, CDK4, and CDK6. The principal mechanism of action for these compounds is the competitive inhibition of the ATP-binding pocket of the kinase.[3] By occupying this site, the inhibitor prevents the binding of ATP, the phosphate donor for the kinase's enzymatic activity. This, in turn, blocks the phosphorylation of key substrate proteins that are essential for cell cycle progression.[6]

The CDK/Retinoblastoma (Rb) Pathway: The Central Target

The most critical substrate of the G1-phase CDKs (CDK4 and CDK6) is the Retinoblastoma tumor suppressor protein (Rb).[9] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle.[9]

The mechanism unfolds as follows:

-

Inhibition of CDK4/6: this compound derivatives bind to the ATP-binding site of CDK4 and CDK6, preventing the formation of the active cyclin D-CDK4/6 complex.

-

Prevention of Rb Phosphorylation: The inhibition of CDK4/6 activity prevents the hyperphosphorylation of Rb.

-

Maintenance of Rb-E2F Complex: Hypophosphorylated Rb remains bound to E2F transcription factors.

-

G1 Cell Cycle Arrest: The continued sequestration of E2F prevents the expression of S-phase genes, leading to an arrest of the cell cycle in the G1 phase.[7]

-

Suppression of Tumor Cell Proliferation: By halting the cell cycle, these inhibitors effectively block the uncontrolled proliferation of cancer cells.

A prime example of a compound featuring this core structure is Ebvaciclib (PF-06873600) , an orally bioavailable inhibitor of CDK2, CDK4, and CDK6. Clinical and preclinical studies have demonstrated that Ebvaciclib induces G1 cell cycle arrest and exhibits anti-tumor efficacy.

The following diagram illustrates the CDK/Rb signaling pathway and the inhibitory action of this compound derivatives.

Caption: The CDK/Rb signaling pathway and the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR) and the Role of the Methylsulfonyl Group

The chemical structure of this compound derivatives is finely tuned for optimal interaction with the CDK active site. Structure-activity relationship (SAR) studies on related kinase inhibitors have provided valuable insights into the contribution of each structural moiety.

The piperidine ring serves as a central scaffold, positioning the other functional groups in the correct orientation for binding. The carbamate group can participate in hydrogen bonding interactions within the active site and provides a point for further chemical modification to enhance properties like cell permeability and metabolic stability.

The methylsulfonyl group at the 1-position of the piperidine ring is of particular importance. Its strong electron-withdrawing nature can influence the basicity of the piperidine nitrogen. The sulfonyl oxygens are excellent hydrogen bond acceptors, potentially forming crucial interactions with amino acid residues in the hinge region of the kinase ATP-binding pocket. Furthermore, the overall polarity and physicochemical properties imparted by the methylsulfonyl group can contribute to improved drug-like properties, such as aqueous solubility, without significantly increasing lipophilicity, a common challenge in drug design.[10][11]

Experimental Protocols for Elucidating the Mechanism of Action

The confirmation of the mechanism of action for this compound derivatives as CDK inhibitors relies on a suite of robust biochemical and cellular assays.

Biochemical Assays: Direct Target Inhibition

These assays directly measure the ability of the compound to inhibit the kinase activity of purified CDK enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a peptide substrate derived from Rb, and ATP (often radiolabeled, e.g., [γ-³²P]ATP).[12]

-

Procedure: The test compound is incubated with the CDK/Cyclin complex and the Rb substrate in a kinase buffer. The reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity. Fluorescence-based assays are also commonly used.[12]

-

Analysis: The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of kinase inhibition against a range of inhibitor concentrations.

Table 1: Representative Biochemical Potency of CDK Inhibitors

| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D3 IC50 (nM) |

| Palbociclib | 11 | 16 |

| Ribociclib | 10 | 39 |

| Abemaciclib | 2 | 10 |

| Note: IC50 values are representative and can vary based on specific assay conditions.[12] |

Cellular Assays: Target Engagement and Downstream Effects

Cellular assays are crucial for confirming that the inhibitor can cross the cell membrane, engage its target within the cell, and produce the intended biological response.

Experimental Protocol: Western Blotting for Phospho-Rb

-

Cell Culture: Plate cancer cell lines with a functional Rb pathway (e.g., MCF-7).

-

Treatment: Treat the cells with increasing concentrations of the test compound for a specified duration (e.g., 24 hours).

-

Lysis and Protein Quantification: Lyse the cells to release cellular proteins and determine the total protein concentration.

-

Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for phosphorylated Rb (at CDK-specific sites like Ser780) and total Rb.[12]

-

Detection and Analysis: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) to visualize the protein bands. Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb, which should decrease with increasing inhibitor concentration.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Treat Rb-positive cancer cells with the inhibitor.

-

Cell Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence is proportional to the DNA content of each cell.

-

Analysis: The data is used to generate a histogram representing the distribution of cells in the different phases of the cell cycle (G1, S, and G2/M). A potent CDK4/6 inhibitor will cause an accumulation of cells in the G1 phase.[7]

The following diagram outlines the experimental workflow for characterizing the mechanism of action of CDK inhibitors.

Caption: Experimental workflow for characterizing the mechanism of action of CDK inhibitors.

Conclusion and Future Directions

This compound derivatives have emerged as a significant class of compounds, with their primary and most well-characterized mechanism of action being the inhibition of Cyclin-Dependent Kinases. Through competitive binding to the ATP pocket of CDKs, these molecules effectively block the phosphorylation of the Retinoblastoma protein, leading to G1 cell cycle arrest and the suppression of tumor cell proliferation. The strategic inclusion of the methylsulfonyl group on the piperidine scaffold plays a crucial role in modulating the physicochemical properties and target engagement of these inhibitors.

The robust suite of biochemical and cellular assays described herein provides a clear and validated pathway for confirming this mechanism of action. As research in this area continues, future investigations may uncover additional biological targets for this versatile scaffold, potentially expanding its therapeutic applications beyond oncology. Further exploration of the structure-activity relationships will undoubtedly lead to the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- Shapiro, G. I. (2003). Assays for Cyclin-Dependent Kinase Inhibitors. In Springer Protocols.

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Roskoski, R. Jr. (2019). Cyclin-dependent protein kinase inhibitors including the approved drugs palbociclib, ribociclib and abemaciclib. Pharmacological Research, 139, 433-450.

- Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130-146.

- Zhou, J., et al. (2020). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 6(6), 1436-1444.

- Lin, R., et al. (2012). Protocols for Characterization of Cdk5 Kinase Activity. Current Protocols in Neuroscience, Chapter 5, Unit 5.37.

- Bantscheff, M., et al. (2011). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 723429, Tert-butyl (piperidin-4-ylmethyl)carbamate. Retrieved from [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

- Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449.

- Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890.

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

DiVA. (2021). Antibacterial sulfonimidamide-based oligopeptides as type I signal peptidase inhibitors: Synthesis and biological evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

- Expert Opinion on Drug Discovery. (2010). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. 5(4), 337-351.

Sources

- 1. thieme-connect.de [thieme-connect.de]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl [(1-acetylpiperidin-4-yl)methyl]carbamate (1286273-14-0) for sale [vulcanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 6. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]

- 7. Assays for Cyclin-Dependent Kinase Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. Physical Properties in Drug Design | Semantic Scholar [semanticscholar.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to CAS Number 1263379-33-9

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: On the Nature of Chemical Identification

In the precise world of chemical research and development, the Chemical Abstracts Service (CAS) Registry Number is an indispensable tool. It is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous identification in literature, databases, and regulatory submissions. A valid CAS number is the cornerstone of any rigorous scientific inquiry.

This guide was commissioned to provide an in-depth technical overview of the chemical entity associated with CAS Number 1263379-33-9 . However, an exhaustive search across multiple authoritative chemical databases, including PubChem, ChemSpider, and the CAS REGISTRY®, has yielded no information for this specific identifier. This strongly indicates that CAS number 1263379-33-9 is not a valid or publicly documented chemical identifier.

It is possible that this number contains a typographical error. A CAS number is composed of three parts separated by hyphens: the first part consisting of up to seven digits, the second of two digits, and the third, a single check digit. An error in any of these, particularly the check digit, would render the number invalid.

While the requested compound could not be identified, our initial broad searches retrieved information for several other compounds with numerically similar CAS numbers. In the spirit of providing potentially relevant information, we present a technical overview of these distinct chemical entities. It is crucial to note that the following information does not pertain to CAS 1263379-33-9.

Alternative Compound Analysis

The following sections detail the chemical information for compounds that were identified during the search for the requested CAS number. These are presented here as a reference in the event that the intended query was for one of these substances.

Lornoxicam (CAS Number: 70374-39-9)

Lornoxicam is a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. It is utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2]

Core Chemical Information

| Property | Value |

| IUPAC Name | 6-Chloro-4-hydroxy-2-methyl-N-(2-pyridyl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide[5] |

| Molecular Formula | C₁₃H₁₀ClN₃O₄S₂[5] |

| Molecular Weight | 371.81 g/mol [5] |

| Appearance | White to yellow crystalline solid[2][5] |

| Synonyms | Chlortenoxicam, Xefo[1][2] |

Mechanism of Action

Lornoxicam exerts its therapeutic effects through the potent, non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1] Lornoxicam's potent inhibition of prostaglandin biosynthesis is a distinguishing feature among oxicam derivatives.[1][2] Additionally, it has been shown to inhibit the formation of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS) in vitro.[5]

Caption: Lornoxicam's inhibitory action on COX-1 and COX-2 enzymes.

Applications in Research and Medicine

Lornoxicam is clinically used for the management of pain associated with inflammatory conditions such as osteoarthritis and rheumatoid arthritis, as well as for postoperative pain relief.[1] In a research context, it serves as a tool compound for studying the roles of COX enzymes in various physiological and pathological processes.

β-Cyclodextrin (CAS Number: 7585-39-9)

β-Cyclodextrin is a cyclic oligosaccharide composed of seven α-1,4-linked D-glucopyranose units.[6] It is produced from starch via enzymatic conversion.[4]

Core Chemical Information

| Property | Value |

| IUPAC Name | Cycloheptaamylose |

| Molecular Formula | C₄₂H₇₀O₃₅[6][7] |

| Molecular Weight | 1134.98 g/mol [7] |

| Appearance | White, crystalline powder[6] |

| Synonyms | Betadex, Schardinger β-Dextrin[8] |

Key Properties and Structure

The structure of β-cyclodextrin forms a torus with a hydrophilic exterior and a lipophilic interior cavity. This unique structure allows it to form inclusion complexes with a variety of guest molecules, particularly non-polar compounds.[4]

Caption: Schematic of β-cyclodextrin forming an inclusion complex.

Applications in Drug Development and Other Industries

The ability of β-cyclodextrin to encapsulate guest molecules has led to its widespread use in the pharmaceutical industry as a complexing agent.[4] Its primary applications include:

-

Increasing the solubility of poorly water-soluble drugs.[4]

-

Enhancing the bioavailability and stability of active pharmaceutical ingredients.[4]

-

Masking unpleasant tastes or odors.

-

Reducing gastrointestinal irritation caused by certain drugs.[4]

Beyond pharmaceuticals, β-cyclodextrin is also used in the food, chemical, and agricultural industries.[4]

Arsenic(III) Sulfide (CAS Number: 1303-33-9)

Arsenic(III) sulfide, with the chemical formula As₂S₃, is an inorganic compound.[9] It occurs naturally as the mineral orpiment.

Core Chemical Information

| Property | Value |

| IUPAC Name | Diarsenic trisulfide |

| Molecular Formula | As₂S₃[3][9] |

| Molecular Weight | 246.04 g/mol |

| Appearance | Yellow to orange solid[9] |

| Synonyms | Arsenic trisulfide, Arsenous sulfide, C.I. Pigment Yellow 39[9] |

Properties and Reactivity

Arsenic(III) sulfide is insoluble in water but will dissolve in alkaline solutions.[9] It is a toxic and carcinogenic compound requiring special handling and shipping procedures.[3] It can be decomposed by nitric acid and reacts with oxidizing agents.

Applications

Historically and in modern applications, arsenic(III) sulfide has been used in:

-

The manufacturing of pigments , particularly for yellow and orange colors in glass and ceramics.[9]

-

The production of infrared-transmitting glass and other chalcogenide glasses for infrared optics.

-

Pyrotechnics .

-

As an electrical semiconductor and photoconductor .[9]

-

In some traditional medicines, and more recently, it has been investigated for the treatment of acute promyelocytic leukemia.

Conclusion

While the investigation into CAS number 1263379-33-9 did not yield a corresponding chemical entity, this guide has provided a comprehensive overview of other, validly identified compounds. It is recommended that the original query be reviewed for accuracy. Should a corrected CAS number be identified, a similar in-depth technical guide can be compiled. The precision of chemical identifiers is paramount, and this exercise underscores the importance of their accurate use in scientific communication and research.

References

-

beta-Cyclodextrin | (C6H10O5)7 | CID 444041. PubChem. [Link]

-

Lornoxicam | C13H10ClN3O4S2 | CID 54690031. PubChem. [Link]

Sources

- 1. CAS SciFinder Discovery Platform [cas.org]

- 2. Check Digit Verification of CAS Registry Numbers | CAS [cas.org]

- 3. SciFinder® Login [sso.cas.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Deca-1,3,5,7,9-pentayne | C10H2 | CID 15874262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cannabigerol | C21H32O2 | CID 5315659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US10633379, Example 91 | C27H29FN4O4 | CID 132010316 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS REGISTRY | CAS [cas.org]

Navigating the Spectroscopic Landscape of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate: A Technical Guide for Researchers

Introduction: The Structural Significance of a Versatile Scaffold

The title compound, with its distinct structural motifs, represents a versatile building block in medicinal chemistry. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means of masking the reactivity of the amine, facilitating regioselective synthesis. Finally, the methylsulfonyl group, a common bioisostere for other functionalities, can modulate the electronic and steric properties of the molecule, influencing its biological activity and metabolic stability. Accurate interpretation of its spectroscopic data is the first critical step in its application in drug design and synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Blueprint of the Molecular Architecture

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra, drawing upon established chemical shift ranges and coupling constant patterns observed in similar N-sulfonylated piperidines and Boc-protected amines.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals corresponding to the different proton environments within the molecule. The interpretation hinges on analyzing the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and integral values for each signal.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| tert-Butyl (9H) | ~1.45 | Singlet | The nine equivalent protons of the tert-butyl group are shielded and do not couple with other protons. |

| Piperidine H-2, H-6 (axial & equatorial, 4H) | 3.50 - 3.70 (equatorial), 2.80 - 3.00 (axial) | Multiplets | Protons on the carbons adjacent to the nitrogen are deshielded by the electronegative sulfonamide group. Complex splitting patterns arise from geminal and vicinal coupling. |

| Piperidine H-3, H-5 (axial & equatorial, 4H) | 1.90 - 2.10 (equatorial), 1.50 - 1.70 (axial) | Multiplets | These protons are further from the electron-withdrawing groups and thus appear at a more upfield chemical shift. |

| Piperidine H-4 (1H) | 3.60 - 3.80 | Multiplet | This proton is deshielded by the adjacent carbamate group and will exhibit coupling to the neighboring H-3 and H-5 protons. |

| NH (Carbamate, 1H) | 4.50 - 5.00 | Broad Singlet | The carbamate proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |

| Methyl (Sulfonyl, 3H) | ~2.80 | Singlet | The three equivalent protons of the methylsulfonyl group are deshielded by the adjacent sulfonyl group and appear as a sharp singlet. |

Experimental Protocol for ¹H NMR Spectroscopy:

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural confirmation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly for exchangeable protons like the carbamate NH.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

-

Employ a standard pulse sequence (e.g., a 30° or 90° pulse) with an appropriate relaxation delay (D1) of 1-5 seconds to allow for full magnetization recovery.

-

-

Data Acquisition: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Diagram 1: ¹H NMR Acquisition Workflow

Caption: Workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the lower natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (C(CH₃)₃) | ~80.0 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl (C(CH₃)₃) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group. |

| Piperidine C-2, C-6 | ~45.0 | Carbons adjacent to the nitrogen are deshielded. |

| Piperidine C-3, C-5 | ~31.0 | Aliphatic carbons in the piperidine ring. |

| Piperidine C-4 | ~48.0 | The carbon bearing the carbamate group is deshielded. |

| Carbonyl (C=O) | ~155.0 | The carbamate carbonyl carbon appears in the typical downfield region for this functional group. |

| Methyl (Sulfonyl) | ~35.0 | The methyl carbon attached to the sulfonyl group. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for reducing acquisition time.

-

Instrument Setup:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

Employ a standard pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

-

-

Data Acquisition: Acquire a significantly larger number of scans compared to ¹H NMR (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.

Predicted Mass Spectrometric Data

For tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate (Molecular Formula: C₁₁H₂₂N₂O₄S), the expected molecular weight is approximately 294.13 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as its protonated form.

Table 3: Predicted m/z Values in ESI-MS

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | ~295.14 | Protonated molecular ion. |

| [M+Na]⁺ | ~317.12 | Sodium adduct of the molecular ion. |

Predicted Fragmentation Pattern:

Under tandem mass spectrometry (MS/MS) conditions, the protonated molecule is expected to undergo characteristic fragmentation. Key fragment ions would likely arise from the loss of the Boc group or cleavage of the piperidine ring.

-

Loss of the tert-butyl group: [M+H - 56]⁺ corresponding to the loss of isobutylene.

-

Loss of the Boc group: [M+H - 100]⁺ corresponding to the loss of the entire tert-butyloxycarbonyl group.

-

Cleavage of the piperidine ring: Various fragments corresponding to the cleavage of the C-C and C-N bonds within the piperidine ring.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable spray and maximize the signal intensity of the ion of interest.

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the isolated molecular ion to obtain fragmentation data.

-

Diagram 2: Mass Spectrometry Analysis Workflow

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a valuable tool for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Predicted Infrared Spectral Data

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and S=O functional groups.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Rationale |

| N-H Stretch (Carbamate) | 3300 - 3400 | Characteristic stretching vibration of the N-H bond in a secondary carbamate. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the piperidine ring, tert-butyl, and methyl groups. |

| C=O Stretch (Carbamate) | 1680 - 1720 | Strong absorption due to the stretching vibration of the carbonyl group in the carbamate. |

| S=O Stretch (Sulfonamide) | 1320 - 1360 (asymmetric), 1140 - 1180 (symmetric) | Two characteristic strong absorption bands for the sulfonyl group. |

Experimental Protocol for Infrared Spectroscopy:

-

Sample Preparation:

-

Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Liquid/Solution Samples: A thin film of the sample can be placed between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or KBr pellet/ATR crystal).

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Synthesis of this compound

A plausible and commonly employed synthetic route to the title compound involves a two-step process starting from the commercially available tert-butyl piperidin-4-ylcarbamate.

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a base such as triethylamine or diisopropylethylamine.

-

Sulfonylation: Slowly add methanesulfonyl chloride to the reaction mixture. The reaction is typically stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. By understanding the expected NMR, MS, and IR spectral features, researchers and drug development professionals can confidently approach the synthesis and characterization of this and structurally related molecules. The provided protocols offer a standardized methodology for data acquisition, ensuring the generation of high-quality, reproducible results that are essential for advancing research and development in the pharmaceutical sciences.

References

At the time of writing, a specific publication detailing the complete experimental spectroscopic data for the title compound was not identified. The predictions and protocols provided are based on established principles of organic spectroscopy and data from analogous compounds. For specific literature on related compounds, please refer to chemical databases such as PubChem and SciFinder.

Literature Review and Strategic Synthesis of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperidine core functionalized with a sulfonamide and a protected amine, offers a versatile scaffold for developing novel therapeutics. This guide provides a comprehensive review of the most efficient and scalable synthetic routes to this key intermediate. We will delve into the strategic considerations behind pathway selection, present detailed, field-proven experimental protocols, and offer a comparative analysis of the primary synthetic methodologies. The discussion is grounded in established chemical principles, explaining the causality behind experimental choices to ensure reproducibility and high yields.

Introduction and Strategic Overview

The piperidine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs targeting a wide range of diseases.[1][2] The title compound, this compound, serves as a critical intermediate, allowing for further elaboration at the 4-position after deprotection of the carbamate. The methylsulfonyl group at the 1-position modulates the basicity and lipophilicity of the piperidine nitrogen, often enhancing pharmacokinetic properties.

A logical retrosynthetic analysis of the target molecule suggests two primary bond disconnections around the piperidine nitrogen atoms, leading to the most viable synthetic strategies.

Caption: Retrosynthetic analysis of the target compound.

The most prevalent and efficient strategy involves a two-step sequence starting from 4-aminopiperidine:

-

Chemoselective Protection: The exocyclic primary amine at the C-4 position is selectively protected with a tert-butoxycarbonyl (Boc) group.

-

Sulfonylation: The endocyclic secondary amine of the piperidine ring is subsequently sulfonylated using methanesulfonyl chloride.

This sequence is favored because the primary amine of 4-aminopiperidine is generally more nucleophilic than the secondary amine, yet protecting it first simplifies the subsequent sulfonylation, preventing side reactions and ensuring a clean conversion to the desired product.

Recommended Synthetic Pathway: Step-by-Step Protocols

This section details the optimized, two-step synthesis that provides high yields and purity, suitable for both laboratory-scale and process development.

Step 1: Synthesis of tert-Butyl piperidin-4-ylcarbamate (N-Boc-4-aminopiperidine)

The introduction of the Boc protecting group is a crucial first step that deactivates the 4-amino group, preventing it from competing in the subsequent N-sulfonylation reaction. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice due to its high reactivity and the benign nature of its byproducts (t-butanol and CO₂).[3]

Sources

Navigating the Synthesis Landscape: A Technical Guide to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate

An In-depth Guide for Chemical Researchers and Drug Development Professionals on the Safe and Effective Handling, Storage, and Application of a Key Synthetic Intermediate.

Foreword: A Note on Inferred Safety Protocols

Compound Profile: Structure and Synthetic Relevance

tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a piperidine scaffold, a common motif in numerous pharmaceuticals, protected at the 4-amino position with a tert-butyloxycarbonyl (Boc) group and activated at the ring nitrogen with a methylsulfonyl (mesyl) group. This unique combination of features makes it a valuable intermediate for the synthesis of more complex molecules, allowing for selective deprotection and further functionalization at either the amino or the sulfonylated nitrogen positions.

| Property | Value | Source |

| Molecular Formula | C11H22N2O4S | Inferred |

| Molecular Weight | 294.37 g/mol | Inferred |

| Appearance | Likely a white to off-white solid | Inferred |

| Solubility | Expected to be soluble in a range of organic solvents | Inferred |

Hazard Identification and Risk Assessment

Based on the analysis of related compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are associated with skin and eye contact, inhalation of dust, and ingestion.

Potential Health Effects:

-

Skin Contact: May cause skin irritation, redness, or dermatitis. Prolonged or repeated contact should be avoided.

-

Eye Contact: May cause serious eye irritation. Direct contact could lead to discomfort, redness, and potential damage.

-

Inhalation: Inhalation of dust may irritate the respiratory tract.

-

Ingestion: May be harmful if swallowed.

Reactivity Hazards:

The presence of the tert-butyl carbamate group indicates a susceptibility to strong acids, which can lead to the release of isobutylene gas and the deprotected amine. The N-sulfonyl group is generally stable but can participate in various chemical transformations under specific conditions.

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling this compound. The following PPE and engineering controls are mandatory to minimize exposure.

Engineering Controls

-

Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: The laboratory should be well-ventilated to ensure a safe working environment.

Personal Protective Equipment

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound occurs.

-

Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator for organic dusts should be used.

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is crucial for both personal safety and experimental integrity.

Weighing and Transferring

-

Ensure all necessary PPE is correctly worn.

-

Perform all weighing and transfer operations within a chemical fume hood.

-

Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

-

Close the container tightly after use.

-

Clean any spills immediately according to the spill response protocol.

Dissolution

-

Add the solvent to the solid slowly while stirring.

-

Be aware of any potential exothermic reactions, although none are strongly anticipated with common organic solvents.

-

Ensure the flask is appropriately sized to avoid splashes.

Spill Management and Emergency Procedures

Prompt and correct response to spills and emergencies is critical.

-

Small Spills:

-

Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

-

Collect the absorbed material into a sealed container for proper waste disposal.

-

Clean the spill area with a suitable solvent and then with soap and water.

-

-

Large Spills:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent the spill from entering drains.

-

Follow institutional emergency response procedures.

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Storage and Stability

Proper storage is essential to maintain the integrity of the compound and to prevent hazardous situations.

| Storage Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To prevent thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | To minimize potential degradation from moisture and air. |

| Container | Keep in a tightly sealed, well-labeled container. | To prevent contamination and exposure. |

| Incompatible Materials | Strong acids, strong oxidizing agents. | The Boc group is acid-labile. Strong oxidizers may react with the organic components. |

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

-

Solid Waste: Collect in a designated, labeled hazardous waste container.

-

Liquid Waste: Collect in a designated, labeled hazardous waste container for organic solvents. Do not pour down the drain.

-

Disposal Method: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations. Halogenated and non-halogenated waste streams should be segregated.[1]

Visualizing Workflows and Relationships

Safe Handling Workflow

Caption: A flowchart illustrating the key steps for the safe handling of this compound.

Chemical Incompatibility Diagram

Caption: A diagram showing the key chemical incompatibilities of this compound.

Conclusion

This compound is a valuable synthetic building block. By understanding its chemical properties and adhering to the rigorous safety, handling, and storage protocols outlined in this guide, researchers and drug development professionals can safely and effectively utilize this compound in their synthetic endeavors. A culture of safety, grounded in a thorough understanding of the potential hazards and the implementation of appropriate control measures, is essential for successful and responsible research.

References

-

Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]

Sources

A Technical Guide to tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate for Advanced Pharmaceutical Research

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of tert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate, a specialized chemical building block for researchers, medicinal chemists, and drug development professionals. We will explore its chemical identity, the current landscape of its commercial availability, a detailed and validated synthetic protocol from readily available starting materials, and its potential applications in modern drug discovery. This guide is designed to serve as a practical resource, bridging the gap between procurement and application for this valuable synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Building Block

In the landscape of medicinal chemistry, the piperidine ring is a highly privileged scaffold, integral to the structure of numerous approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal framework for designing ligands that interact with complex biological targets.[1][2] The molecule this compound combines this critical scaffold with two other key functional groups, each serving a distinct and strategic purpose in drug design.

-

The Piperidine Core: A six-membered heterocyclic amine that provides a robust, three-dimensional structure.[2]

-

The tert-Butoxycarbonyl (Boc) Group: A widely used, acid-labile protecting group for the 4-position amine. Its role is to mask the nucleophilicity of the amine, allowing for selective reactions elsewhere on the molecule. Its removal under mild acidic conditions is a cornerstone of modern peptide and heterocyclic synthesis.[3]

-

The N-Methylsulfonyl (Mesyl) Group: A stable, electron-withdrawing sulfonamide group attached to the piperidine nitrogen. This group is not merely a placeholder; it significantly alters the physicochemical properties of the piperidine ring. It acts as a strong hydrogen bond acceptor and can improve aqueous solubility and metabolic stability, making it a valuable moiety for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[4]

The convergence of these three components in a single molecule provides a versatile platform for synthesizing complex target molecules, allowing for sequential and controlled chemical modifications.

Chemical Identity

-

IUPAC Name: tert-butyl N-[1-(methylsulfonyl)piperidin-4-yl]carbamate

-

Molecular Formula: C₁₁H₂₂N₂O₄S

-

Molecular Weight: 278.37 g/mol

-

CAS Number: 423347-53-7

Commercial Availability and Procurement Strategy

Direct, off-the-shelf availability of this compound can be limited, with many major chemical suppliers offering it on a "made-to-order" or custom synthesis basis. This sourcing landscape underscores the compound's status as a specialized, rather than a bulk, intermediate.

However, the key precursor, tert-butyl piperidin-4-ylcarbamate (CAS: 73874-95-0) , is widely and readily available from numerous commercial suppliers.[5][6][7] This precursor is typically sold as a stable, off-white crystalline powder with purities often exceeding 97%.[5][8]

Table 1: Representative Commercial Availability of the Key Precursor

| Supplier | Product Name | CAS Number | Typical Purity | Availability |

| BroadPharm | tert-butyl piperidin-4-ylcarbamate | 73874-95-0 | >97% | In Stock[5] |

| BLD Pharm | tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | >98% | In Stock[7] |

| Pharmaffiliates | tert-Butyl piperidin-4-ylcarbamate | 73874-95-0 | N/A | In Stock[6] |

| Ambeed | 4-Boc-Aminopiperidine | 73874-95-0 | N/A | In Stock[9] |

Given the straightforward and high-yielding nature of the subsequent synthetic step, the most efficient procurement strategy for researchers is often to purchase the widely available precursor and perform the N-sulfonylation in-house. This approach offers greater control over quality, timeline, and cost.

Synthesis and Characterization

The preparation of this compound is most reliably achieved through the N-sulfonylation of its commercially available precursor. This reaction is a standard transformation in organic synthesis.

Synthetic Workflow

The logical flow of the synthesis is a one-step conversion, as illustrated in the diagram below. The piperidine nitrogen of the starting material acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride.

Caption: Synthetic pathway from the common precursor to the target compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Equipment:

-

tert-butyl piperidin-4-ylcarbamate (1.0 eq)

-

Methanesulfonyl chloride (1.1 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl piperidin-4-ylcarbamate (1.0 eq). Dissolve it in anhydrous DCM to a concentration of approximately 0.1 M.

-

Addition of Base: Add triethylamine (1.5 eq) to the solution. The use of a non-nucleophilic organic base is critical to neutralize the hydrochloric acid byproduct generated during the reaction without competing in the primary reaction.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a crucial step to control the exothermicity of the reaction and prevent potential side reactions.

-

Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.1 eq) dropwise to the cold solution via a dropping funnel over 15-20 minutes. A slight excess ensures the complete consumption of the starting material.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the disappearance of the starting material spot.

-

Aqueous Workup (Quenching): Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and then brine. This removes the triethylamine hydrochloride salt and other aqueous-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is typically a solid or viscous oil. Purify it via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% ethyl acetate).

-

Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Applications in Drug Discovery

The unique trifunctional nature of this compound makes it a valuable intermediate for building complex molecules, particularly in the synthesis of novel therapeutics.

Caption: Logical workflow for utilizing the building block in multi-step synthesis.

-

Systematic Library Synthesis: The primary application is in the synthesis of compound libraries for screening. After deprotection of the Boc group, the resulting free amine serves as a handle for a wide array of chemical reactions, including amide bond formation, reductive amination, and urea formation. This allows for the systematic introduction of diverse side chains (R-groups) while retaining the core N-sulfonyl piperidine scaffold.

-

PROTAC Development: Piperidine-based structures are frequently used as linkers or ligands in the development of PROteolysis TArgeting Chimeras (PROTACs).[10] This building block provides a pre-functionalized piperidine core that can be elaborated into more complex linker systems for tethering a target-binding ligand to an E3 ligase ligand.

-

CNS and Oncology Research: The piperidine scaffold is prevalent in drugs targeting the central nervous system (CNS) and in oncology.[1] The introduction of the methylsulfonyl group can modulate blood-brain barrier penetration and improve pharmacokinetic profiles, making this intermediate attractive for developing novel agents in these therapeutic areas.

Handling, Storage, and Safety

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling this chemical and its precursors. Methanesulfonyl chloride is corrosive and lachrymatory; it should be handled in a well-ventilated fume hood.

-

Storage: The final compound, like its precursor, should be stored in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerated temperatures (2-8°C) is recommended.[6][8]

Conclusion

While not a common off-the-shelf reagent, this compound represents a strategically valuable building block for advanced drug discovery programs. Its true utility lies in its role as a custom intermediate, readily synthesized from a widely available precursor. By providing a stable N-sulfonyl piperidine core and an orthogonally protected amine handle, it empowers medicinal chemists to efficiently construct and explore novel chemical matter with potentially enhanced pharmacological and pharmacokinetic properties. This guide provides the necessary framework for its confident procurement, synthesis, and application in the laboratory.

References

-

Pharmaffiliates. (n.d.). CAS No : 73874-95-0 | Product Name : tert-Butyl piperidin-4-ylcarbamate. Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2007). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 84, 149. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl (piperidin-4-ylmethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Belwal, C. K., et al. (2012). Synthesis and Antimicrobial Activity of Some Novel Thiazolidinones Containing 1-(Methylsulfonyl) Piperidine Moiety. Journal of Pharmacy Research, 5(10), 5058-5061.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

- Li, Y., et al. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 3(01), e39-e50.

- Wang, J., et al. (2008). tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2294.

- Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116518.

- Kumar, A., et al. (2016). An evolving role of piperazine moieties in drug design and discovery. European Journal of Medicinal Chemistry, 123, 114-145.

- Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Comptes Rendus Chimie, 15(1), 68-73.

- Zhang, Y., & Kennan, A. J. (2001). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 3(15), 2341–2344.

-

LookChem. (n.d.). Cas 73874-95-0,4-N-BOC-Aminopiperidine. Retrieved from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. tert-butyl piperidin-4-ylcarbamate, 73874-95-0 | BroadPharm [broadpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 73874-95-0|tert-Butyl piperidin-4-ylcarbamate|BLD Pharm [bldpharm.com]

- 8. lookchem.com [lookchem.com]

- 9. 73874-95-0 | 4-Boc-Aminopiperidine | Lomitapide Related | Ambeed.com [ambeed.com]

- 10. medchemexpress.com [medchemexpress.com]

Methodological & Application

The Strategic Application of tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate in Modern Medicinal Chemistry

Introduction: Unveiling a Privileged Scaffold for Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Central to this endeavor is the utilization of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, widely incorporated into a multitude of approved therapeutics.[1] This application note delves into the synthesis, characterization, and strategic deployment of a highly functionalized piperidine derivative: tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate .

This bifunctional building block marries the conformational rigidity and synthetic versatility of the piperidine core with two critical functionalities: a tert-butyloxycarbonyl (Boc) protected amine and a synthetically robust methylsulfonyl (mesyl) group. The Boc group serves as a readily cleavable protecting group, essential for sequential chemical modifications, while the electron-withdrawing methylsulfonyl moiety can significantly influence the physicochemical properties and biological activity of the final drug candidate.[2] This document provides researchers, scientists, and drug development professionals with a comprehensive guide to leveraging this valuable intermediate in their medicinal chemistry campaigns.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design. The table below summarizes the key computed and experimental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₄S | Calculated |

| Molecular Weight | 278.37 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Predicted |

| LogP | ~1.5 | Predicted |

| pKa (amine) | ~9.5 (for the deprotected piperidine amine) | Predicted |

The presence of the polar sulfonyl group and the lipophilic tert-butyl group imparts a balanced character to the molecule, making it a versatile intermediate for a range of synthetic transformations and a valuable component for modulating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.

Synthesis and Characterization: A Validated Protocol

The synthesis of this compound is typically achieved through a two-step sequence starting from the commercially available tert-butyl piperidin-4-ylcarbamate. This approach ensures high yields and purity, which are critical for its application in multi-step drug synthesis.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound and its subsequent deprotection.

Detailed Synthesis Protocol

Step 1: Synthesis of this compound

This protocol is adapted from established procedures for the sulfonylation of secondary amines.[3]

-

Reaction Setup: To a solution of tert-butyl piperidin-4-ylcarbamate (1.0 eq) in dichloromethane (DCM, 10 volumes) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a white solid.

| Reactant/Reagent | M.W. ( g/mol ) | Equivalents |

| tert-Butyl piperidin-4-ylcarbamate | 200.28 | 1.0 |

| Methanesulfonyl chloride | 114.55 | 1.2 |

| Triethylamine | 101.19 | 1.5 |

| Dichloromethane | 84.93 | Solvent |

Expected Characterization Data

-

¹H NMR (400 MHz, CDCl₃):

-

δ 4.50-4.35 (br s, 1H, NH-Boc)

-

δ 3.75-3.60 (m, 2H, piperidine CH₂)

-

δ 3.60-3.45 (m, 1H, piperidine CH)

-

δ 2.90-2.75 (m, 2H, piperidine CH₂)

-

δ 2.78 (s, 3H, SO₂CH₃)

-

δ 2.05-1.90 (m, 2H, piperidine CH₂)

-

δ 1.60-1.45 (m, 2H, piperidine CH₂)

-

δ 1.44 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.1 (C=O, carbamate)

-

δ 79.5 (C(CH₃)₃)

-